3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and methoxy-substituted benzyl and propyl groups, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of 4-methoxybenzaldehyde with thiourea and chloroacetic acid under acidic conditions to form the thiazolidinone ring.
Construction of the Pyrido[1,2-a]pyrimidinone Core: This core can be synthesized by reacting 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization.
Coupling Reactions: The thiazolidinone intermediate is then coupled with the pyrido[1,2-a]pyrimidinone core using a suitable linker, such as a methylene bridge, under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone and pyrido[1,2-a]pyrimidinone moieties are likely to play crucial roles in binding to these targets, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Thiazolidinediones: Used in the treatment of diabetes due to their insulin-sensitizing effects.
Pyrido[1,2-a]pyrimidinones: Studied for their potential as kinase inhibitors and anticancer agents.
Uniqueness
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: is unique due to its combination of structural features from different bioactive scaffolds. This hybrid structure may confer enhanced biological activity, selectivity, and the ability to modulate multiple targets simultaneously, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H24N4O4S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-31-13-5-11-25-21-18(22(29)27-12-4-3-6-20(27)26-21)14-19-23(30)28(24(33)34-19)15-16-7-9-17(32-2)10-8-16/h3-4,6-10,12,14,25H,5,11,13,15H2,1-2H3/b19-14- |
InChI Key |
CWJWPXKNKVRJES-RGEXLXHISA-N |
Isomeric SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Canonical SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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